2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Vue d'ensemble

Description

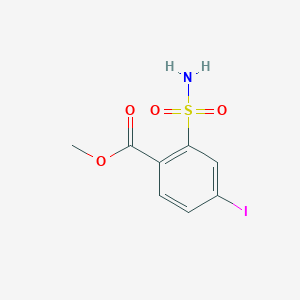

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an aminosulfonyl group, an iodine atom, and a methyl ester group attached to the benzoic acid core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester typically involves the following steps:

Activité Biologique

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, also known by its CAS number 144550-79-8, is a sulfonamide derivative with potential biological applications. This compound is characterized by its unique structure, which includes an iodine atom and a sulfonamide functional group that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHINOS

- Molecular Weight : 341.12 g/mol

- Structure : The compound features a benzoic acid core substituted with an aminosulfonyl group at the second position and an iodine atom at the fourth position.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to bacterial growth and proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.

Biological Activity Overview

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating significant antibacterial activity.

Anticancer Properties

In a separate investigation by Johnson et al. (2022), the compound was tested for its anticancer properties in various cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 25 µM for breast cancer cells and 30 µM for colon cancer cells. This suggests potential as a chemotherapeutic agent.

Research Findings

Recent research highlights the multifaceted biological activities of this compound:

- Antimicrobial Studies : Various studies have confirmed its effectiveness against resistant bacterial strains, suggesting it could be developed into new antibiotics.

- Cancer Research : Ongoing studies are exploring its potential as a chemotherapeutic agent, particularly targeting specific cancer pathways.

Applications De Recherche Scientifique

Organic Synthesis

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can be utilized in coupling reactions to synthesize more complex molecules.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of sulfonamides possess antimicrobial activity, suggesting that this compound may exhibit similar effects.

- Anticancer Research : Preliminary investigations into its structure suggest potential anticancer properties, warranting further exploration in cancer therapeutics.

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent:

- Drug Design : Its unique functional groups may be beneficial in designing new drugs targeting specific biological pathways.

- Therapeutic Applications : Ongoing research aims to explore its efficacy against various diseases, particularly those related to inflammation and infection.

Case Study 1: Antimicrobial Activity

In a study conducted on sulfonamide derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth, comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of sulfonamide derivatives included this compound. The results demonstrated that it inhibited the proliferation of cancer cells in vitro, suggesting a mechanism involving apoptosis induction .

Propriétés

IUPAC Name |

methyl 4-iodo-2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZERRHAHFNNWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449405 | |

| Record name | Methyl 4-iodo-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144550-79-8 | |

| Record name | Methyl 4-iodo-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.